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Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Übersicht über Z57346765, einen

neuartigen niedermolekularen Inhibitor, der auf die Phosphoglyceratkinase 1 (PGK1) abzielt,

ein Schlüsselenzym im glykolytischen Weg. Jüngste In-vitro- und In-vivo-Studien haben

gezeigt, dass Z57346765 eine signifikante Antitumoraktivität gegen das klarzellige

Nierenzellkarzinom (KIRC) aufweist, was es zu einem vielversprechenden Kandidaten für die

weitere onkologische Forschung und Entwicklung macht. Die Hemmung von PGK1 durch

Z57346765 führt zu einer Verringerung des Glukoseverbrauchs und der Laktatproduktion,

beeinträchtigt die DNA-Replikation und -Reparatur und führt zu einem Zellzyklusstillstand, was

letztendlich die Proliferation von Krebszellen hemmt.

Einleitung
Das Nierenzellkarzinom, insbesondere der klarzellige Subtyp (KIRC), ist durch eine

Deregulierung des zellulären Stoffwechsels gekennzeichnet, wobei eine erhöhte Glykolyse ein

Hauptmerkmal ist. Die Phosphoglyceratkinase 1 (PGK1) ist ein zentrales Enzym in diesem

Prozess und daher ein attraktives Ziel für die Krebstherapie. Z57346765 wurde als spezifischer
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Inhibitor von PGK1 identifiziert und zeigt eine robuste Wirksamkeit bei der Unterdrückung des

KIRC-Zellwachstums.[1][2][3][4][5] Dieses Whitepaper fasst die quantitativen Daten zur

Wirksamkeit von Z57346765 zusammen, beschreibt detailliert die experimentellen Protokolle,

die zu seiner Charakterisierung verwendet wurden, und visualisiert die zugrunde liegenden

zellulären Signalwege und Arbeitsabläufe.

Wirkmechanismus
Z57346765 übt seine Antitumorwirkung aus, indem es spezifisch an die ADP-Bindungstasche

von PGK1 bindet und dessen enzymatische Aktivität hemmt.[6][7] Diese Hemmung löst eine

Kaskade von nachgeschalteten Effekten aus, die gemeinsam das Wachstum von KIRC-Zellen

unterdrücken.

Stoffwechsel-Reprogrammierung
Die primäre Funktion von PGK1 in der Glykolyse ist die Katalyse der Umwandlung von 1,3-

Bisphosphoglycerat in 3-Phosphoglycerat, wobei ATP entsteht. Durch die Hemmung dieses

Schritts reduziert Z57346765 die glykolytische Aktivität, was zu einem verringerten

Glukoseverbrauch und einer geringeren Laktatproduktion in KIRC-Zellen führt.[2][6][7]

Zellzyklusstillstand und DNA-Replikationshemmung
Über seine metabolischen Effekte hinaus beeinträchtigt Z57346765 die DNA-Replikation und -

Reparaturmaschinerie.[2][6] Dies führt zu einem Stillstand des Zellzyklus in der G1/S-Phase,

wodurch die Proliferation von Krebszellen wirksam gestoppt wird.[2] Die Behandlung mit

Z57346765 führt zu einer Herunterregulierung von Zellzyklus-assoziierten Proteinen wie Cyclin

B1, Cyclin D1, CDK1 und CDK2 sowie von DNA-Replikations-assoziierten Proteinen wie

MCM3, MCM5 und POLD1.[2]

Diagramm: Signalweg der Z57346765-Wirkung
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Abbildung 1: Vereinfachter Signalweg der Z57346765-Wirkung in KIRC-Zellen.

Quantitative Datenzusammenfassung
Die Wirksamkeit von Z57346765 wurde in mehreren KIRC-Zelllinien und in einem In-vivo-

Xenograft-Modell quantitativ bewertet.

Tabelle 1: In-vitro-Zytotoxizität von Z57346765 in
Nierenzelllinien
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Zelllinie Typ IC50 (µM) nach 48h

786-O KIRC ~30

ACHN KIRC ~30

OS-RC-2 KIRC ~30

HK-2
Normale

Nierentubulusepithelzelle
>49.45

Die IC50-Werte sind ungefähre Durchschnittswerte, wie in der Literatur berichtet.[4]

Tabelle 2: In-vivo-Wirksamkeit von Z57346765 in einem
KIRC-Xenograft-Modell

Parameter Ergebnis

Tiermodell Nacktmaus-Xenograft

Behandlung Details nicht vollständig verfügbar

Ergebnis Hemmung des Tumorwachstums

Nebenwirkungen
Geringfügige Nebenwirkungen im Vergleich zu

anderen Verbindungen berichtet[2][7]

Detaillierte quantitative Daten zur prozentualen Hemmung des Tumorwachstums und zur

Dosierung sind in den öffentlich zugänglichen Quellen begrenzt.

Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind Zusammenfassungen der Methoden, die in der Schlüsselliteratur

zur Bewertung von Z57346765 verwendet werden.

Zellkultur
Die menschlichen KIRC-Zelllinien (786-O, ACHN, OS-RC-2) und die normale menschliche

Nierentubulusepithelzelllinie (HK-2) wurden in einem geeigneten Medium, ergänzt mit 10 %
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fötalem Rinderserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten

Atmosphäre mit 5 % CO2 kultiviert.

Zellviabilitätsassay (CCK-8)
Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well ausgesät

und über Nacht inkubiert.

Die Zellen werden mit seriellen Verdünnungen von Z57346765 für 48 Stunden behandelt.

10 µL CCK-8-Reagenz werden zu jeder Well gegeben und für 1-2 Stunden bei 37 °C

inkubiert.

Die Extinktion wird bei 450 nm mit einem Mikroplatten-Lesegerät gemessen.

Die IC50-Werte werden aus den Dosis-Wirkungs-Kurven berechnet.

PGK1-Enzymaktivitätsassay (ADP-Glo™ Kinase Assay)
Der Assay wird gemäß den Anweisungen des Herstellers durchgeführt.

Rekombinantes humanes PGK1-Protein wird mit Z57346765 in verschiedenen

Konzentrationen in einer Kinase-Reaktionspuffer inkubiert.

Die Kinase-Reaktion wird durch Zugabe von ADP-Glo™ Reagenz eingeleitet.

Nach der Inkubation wird das Kinase-Detektionsreagenz zugegeben, um das emittierte

Leuchtsignal zu messen.

Die Leuchtdichte ist proportional zur ADP-Menge und korreliert umgekehrt mit der PGK1-

Aktivität.

Western Blot Analyse
KIRC-Zellen werden mit Z57346765 für die angegebene Zeit lysiert.

Die Proteinkonzentrationen werden mit einem BCA-Assay bestimmt.
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Gleiche Proteinmengen werden mittels SDS-PAGE aufgetrennt und auf eine PVDF-

Membran übertragen.

Die Membranen werden mit spezifischen primären Antikörpern (z. B. gegen PGK1, Cyclin

D1, CDK2, MCM3 usw.) und anschließend mit HRP-konjugierten sekundären Antikörpern

inkubiert.

Die Proteinbanden werden mit einem Chemilumineszenz-Substrat visualisiert.

In-vivo-Xenograft-Modell
Weibliche BALB/c-Nacktmäuse (4-6 Wochen alt) werden verwendet.

786-O-Zellen werden subkutan in die Flanke der Mäuse injiziert.

Wenn die Tumoren ein bestimmtes Volumen erreichen, werden die Mäuse nach dem

Zufallsprinzip in Behandlungs- und Kontrollgruppen eingeteilt.

Z57346765 wird gemäß einem festgelegten Dosierungsschema (z. B. intraperitoneale

Injektion) verabreicht.

Das Tumorvolumen und das Körpergewicht der Mäuse werden regelmäßig überwacht.

Am Ende der Studie werden die Tumoren entnommen, gewogen und für weitere Analysen

verarbeitet.

Diagramm: Experimenteller Arbeitsablauf
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von Z57346765.

Schlussfolgerung und zukünftige Richtungen
Z57346765 stellt einen vielversprechenden, auf den Stoffwechsel abzielenden Wirkstoff für die

Behandlung von KIRC dar. Seine Fähigkeit, die PGK1-Aktivität spezifisch zu hemmen, führt zu
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einer robusten Antitumorwirkung sowohl in vitro als auch in vivo. Die detaillierten Protokolle und

quantitativen Daten, die in diesem Dokument zusammengefasst sind, bilden eine solide

Grundlage für weitere präklinische und potenzielle klinische Untersuchungen. Zukünftige

Forschungsarbeiten sollten sich auf die Optimierung des Dosierungsschemas, die Bewertung

von Kombinationstherapien zur Überwindung möglicher Resistenzmechanismen und die

Untersuchung von Biomarkern konzentrieren, um Patienten zu identifizieren, die am ehesten

von einer Behandlung mit Z57346765 profitieren würden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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